5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride

Overview

Description

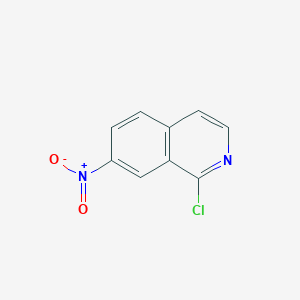

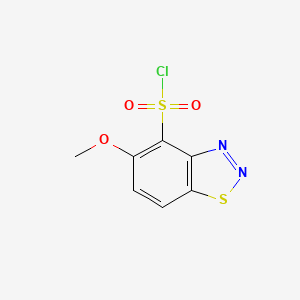

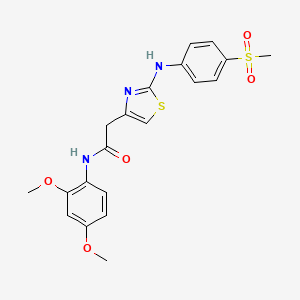

5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S2 and a molecular weight of 264.71 . It is a sulfonamide derivative that has gained attention in various fields of research and industry due to its unique properties.

Molecular Structure Analysis

The molecule is planar with multiple bond character. The N-N and S-N distances are respectively 128 and 171 picometers . Like naphthalene, this heterocycle is a 10-electron system .Physical And Chemical Properties Analysis

5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride has a melting point of 131-134 degrees Celsius . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Photodynamic Therapy Applications

The compound has been utilized in the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yields, making them potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antiviral Activity

Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives synthesized from 4-chlorobenzoic acid has shown certain compounds to possess anti-tobacco mosaic virus activity. This highlights the potential of derivatives of 5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride in developing antiviral agents (Chen et al., 2010).

Synthesis of Benzimidazole Sulfonamides

A general method for the synthesis of benzimidazole-4-sulfonamides using benzothiadiazole-4-sulfonyl chloride as a benzimidazole equivalent has been developed. This method involves reaction with various amines followed by chemoselective reductive desulfurization, showcasing the versatility of 5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride in synthesizing benzimidazole derivatives with potential biological activities (Rosen et al., 2009).

Parallel Synthesis of Drug-like Compounds

The compound is used in the parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This demonstrates its utility in the rapid production of potentially therapeutic agents through solution-phase synthesis techniques (Park et al., 2009).

Synthesis of Sulfonamides with Antimicrobial Activity

A new class of thiazolopyrimidine-based sulfonamides has been synthesized, starting from 2-methoxy benzoic acid. These compounds were evaluated for their antimicrobial and antitubercular activities, indicating the potential of 5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride in contributing to the development of new antimicrobial agents (Patel, Purohit, & Rajani, 2014).

properties

IUPAC Name |

5-methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S2/c1-13-4-2-3-5-6(9-10-14-5)7(4)15(8,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJGOIUSYDYHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)SN=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride | |

CAS RN |

114322-12-2 | |

| Record name | 5-methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2805267.png)

![5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2805272.png)

![2-[[(2,2-Dimethyl-3H-1-benzofuran-7-yl)amino]methyl]pyridine-4-sulfonyl fluoride](/img/structure/B2805273.png)

![8-(2-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805275.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2805277.png)

![Methyl 2-amino-2-[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2805279.png)

![N-[(2R,3S)-2-(4-Chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2805281.png)

![4-tert-butyl-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2805285.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2805287.png)